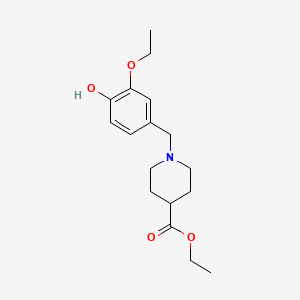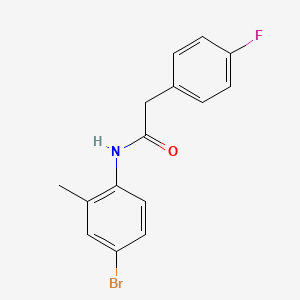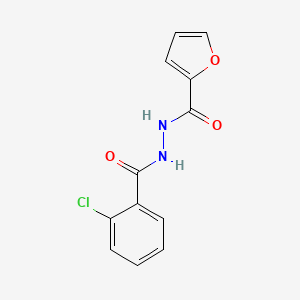![molecular formula C17H20O5 B5885441 isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TOAC, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a derivative of the naturally occurring compound vitamin E and has been extensively studied for its biochemical and physiological effects.
作用機序
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate acts as a radical scavenger due to the presence of its chromanoxyl moiety. It is capable of scavenging various reactive oxygen species (ROS) such as superoxide anion, hydroxyl radical, and peroxyl radical. This compound can also interact with metal ions and inhibit their catalytic activity. These properties make this compound an excellent tool for studying oxidative stress and metal ion homeostasis in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to protect cells from oxidative stress-induced damage by scavenging ROS. This compound has also been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes such as tissue remodeling and wound healing. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and nicotinic acetylcholine receptors.
実験室実験の利点と制限
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is readily available and easy to synthesize in large quantities. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations. It is relatively hydrophobic, which makes it difficult to solubilize in aqueous solutions. Additionally, this compound has a relatively low molecular weight, which limits its use in studying large biomolecules.
将来の方向性
There are several future directions for research on isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research is to develop more water-soluble derivatives of this compound to overcome its hydrophobicity. Another area of research is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Moreover, this compound can be used as a tool to study the structure and dynamics of membrane proteins, which are challenging to study due to their hydrophobic nature. Finally, this compound can be used to study the role of metal ions in various biological processes, which can provide insights into the mechanisms of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is readily available and easy to synthesize, making it a valuable tool for studying various biochemical and physiological processes. Despite its limitations, this compound has several advantages for lab experiments and has several potential future directions for research.
合成法
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by the reaction of isopropyl acetoacetate with 3,4,8-trimethylcoumarin in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow crystalline solid with a high yield. This synthesis method has been optimized for large-scale production of this compound, making it readily available for research purposes.
科学的研究の応用
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. It is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is a technique used to study the structure and dynamics of biomolecules. This compound has also been used as a fluorescence probe in fluorescence spectroscopy, which is another technique used to study biomolecules. Additionally, this compound has been used as a ligand for metal ions in coordination chemistry and as a reagent for the synthesis of other compounds.
特性
IUPAC Name |
propan-2-yl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-9(2)21-15(18)8-20-14-7-6-13-10(3)11(4)17(19)22-16(13)12(14)5/h6-7,9H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIINRKWLCGECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)




![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
